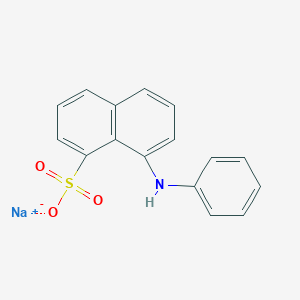

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is a useful research compound. Its molecular formula is C16H13NNaO3S and its molecular weight is 322.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .

Mode of Action

The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.

Biochemical Pathways

Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .

Result of Action

The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.

生化学分析

Biochemical Properties

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is known for its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins . This property allows it to interact with various enzymes, proteins, and other biomolecules, changing its fluorescent properties as it binds to hydrophobic regions on the protein surface .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with proteins. By binding to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to proteins can lead to changes in gene expression and can influence enzyme activity .

生物活性

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, commonly referred to as 8-anilino-1-naphthalenesulfonic acid (ANS), is a synthetic organic compound widely used in biochemical research due to its unique fluorescent properties. This article examines its biological activity, mechanisms of action, and applications in various biological systems.

- Molecular Formula : C₁₆H₁₃NNaO₃S

- Molecular Weight : 322.3 g/mol

- Purity : Typically ≥ 95%

ANS primarily interacts with proteins through non-specific binding to hydrophobic pockets. This interaction can induce conformational changes in proteins, affecting their function and stability. The compound's fluorescence properties make it an effective probe for studying protein folding and dynamics.

Target Proteins

- ANS binds to proteins with exposed hydrophobic patches, which are often indicative of structural changes or folding intermediates.

- It has been shown to interact with various enzymes and receptors, influencing their activity by altering conformation.

Biochemical Pathways

The binding of ANS to proteins can influence several biochemical pathways:

- Protein Folding : ANS is utilized to study the conformational changes in proteins upon ligand binding.

- Cell Signaling : Changes in protein conformation can affect downstream signaling pathways.

- Gene Expression : By altering protein interactions, ANS can indirectly influence gene expression profiles.

Cellular Effects

ANS has been shown to affect cellular processes by:

- Modulating enzyme activities.

- Influencing cell signaling pathways.

- Interacting with mitochondrial membranes, which enhances its utility in studying mitochondrial functions.

Study 1: Protein Interaction Dynamics

In a study examining the interaction between ANS and Toxoplasma gondii ferredoxin-NADP(+) reductase (TgFNR), it was found that ANS binds selectively at pH 4, leading to significant structural changes. This binding resulted in the exposure of hydrophobic patches on TgFNR, facilitating further interactions with other ligands .

Study 2: Laccase-Mediated Transformation

Research demonstrated that ANS undergoes rapid oxidation when subjected to laccase-mediated transformation. This process highlighted the compound's potential as a substrate for enzymatic reactions and its role in biocatalysis .

Study 3: Fluorescent Probing of Protein Conformation

ANS has been extensively used as a fluorescent probe to study conformational changes in various proteins. The fluorescence intensity varies significantly when ANS binds to different hydrophobic regions on protein surfaces, providing insights into protein dynamics and folding mechanisms .

Applications in Research

1-Naphthalenesulfonic acid has a variety of applications:

- Fluorescent Probes : Used for studying protein folding and dynamics.

- Enzyme Activity Assays : Acts as a substrate or inhibitor in enzymatic reactions.

- Cell Biology : Investigates cellular processes involving membrane dynamics and protein interactions.

Summary Table of Biological Activities

特性

CAS番号 |

1445-19-8 |

|---|---|

分子式 |

C16H13NNaO3S |

分子量 |

322.3 g/mol |

IUPAC名 |

sodium;8-anilinonaphthalene-1-sulfonate |

InChI |

InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |

InChIキー |

XSSOPENHXIOIEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

異性体SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

1445-19-8 |

関連するCAS |

82-76-8 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。